molecular formula C17H34N4O2 B12439718 1-Boc-3-[(4-methyl-piperazin-1-ylpropyl)-amino]-pyrrolidine CAS No. 887579-20-6

1-Boc-3-[(4-methyl-piperazin-1-ylpropyl)-amino]-pyrrolidine

Cat. No.: B12439718
CAS No.: 887579-20-6
M. Wt: 326.5 g/mol
InChI Key: ZWNIDRZIFNCKFJ-UHFFFAOYSA-N
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Description

1-Boc-3-[(4-methyl-piperazin-1-ylpropyl)-amino]-pyrrolidine is a heterocyclic organic compound It is characterized by the presence of a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) group and a 4-methyl-piperazin-1-ylpropyl-amino group

Preparation Methods

The synthesis of 1-Boc-3-[(4-methyl-piperazin-1-ylpropyl)-amino]-pyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine, tert-butoxycarbonyl chloride (Boc-Cl), and 4-methylpiperazine.

    Protection of Pyrrolidine: Pyrrolidine is first protected by reacting it with Boc-Cl in the presence of a base like triethylamine to form 1-Boc-pyrrolidine.

    Alkylation: The protected pyrrolidine is then alkylated with 4-methylpiperazine using a suitable alkylating agent such as 1-bromo-3-chloropropane.

    Deprotection: Finally, the Boc protecting group is removed under acidic conditions to yield the desired compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to increase efficiency and yield.

Chemical Reactions Analysis

1-Boc-3-[(4-methyl-piperazin-1-ylpropyl)-amino]-pyrrolidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the Boc-protected nitrogen or the piperazine ring, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Boc-3-[(4-methyl-piperazin-1-ylpropyl)-amino]-pyrrolidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a building block for designing new therapeutic agents.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Boc-3-[(4-methyl-piperazin-1-ylpropyl)-amino]-pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-Boc-3-[(4-methyl-piperazin-1-ylpropyl)-amino]-pyrrolidine can be compared with similar compounds such as:

    1-Boc-3-[(4-methyl-piperazin-1-ylpropyl)-amino]-methyl-pyrrolidine: This compound has a similar structure but with a methyl group instead of a hydrogen atom at the pyrrolidine ring.

    1-Boc-3-(ethylaminomethyl)-pyrrolidine: This compound has an ethylaminomethyl group instead of the 4-methyl-piperazin-1-ylpropyl-amino group.

    1-Boc-3-[(2-methoxy-propylamino)-methyl]-pyrrolidine: This compound has a 2-methoxy-propylamino group instead of the 4-methyl-piperazin-1-ylpropyl-amino group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

887579-20-6

Molecular Formula

C17H34N4O2

Molecular Weight

326.5 g/mol

IUPAC Name

tert-butyl 3-[3-(4-methylpiperazin-1-yl)propylamino]pyrrolidine-1-carboxylate

InChI

InChI=1S/C17H34N4O2/c1-17(2,3)23-16(22)21-9-6-15(14-21)18-7-5-8-20-12-10-19(4)11-13-20/h15,18H,5-14H2,1-4H3

InChI Key

ZWNIDRZIFNCKFJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)NCCCN2CCN(CC2)C

Origin of Product

United States

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